2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazinoindole core linked to an acetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) . Another approach is a one-pot synthesis from isatin-β-thiosemicarbazide, which involves boiling the compound in aqueous alkali, followed by the addition of allyl bromide and a phase-transfer catalyst .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including halocyclization, oxidation, and substitution reactions. For instance, halocyclization of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole with bromine in dimethylformamide (DMF) forms 3-bromomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium bromide . Similarly, the reaction with iodine in chloroform produces 3-iodomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium triiodide . These reactions highlight the compound’s versatility in forming various derivatives.
Scientific Research Applications
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been studied for its potential biological activities, including antifungal, antihypoxic, antimicrobial, and anticancer properties . It has shown promise in the prophylaxis and treatment of various viral infections and has been explored as a potential antimicrobial and anticancer agent . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable candidate for drug development and other scientific research applications.
Mechanism of Action
The mechanism of action of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazinoindole core is believed to play a crucial role in its biological activity, allowing it to bind to various receptors and enzymes. This binding can lead to the inhibition of specific biological processes, such as cell proliferation in cancer cells or the replication of viruses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide include other derivatives of [1,2,4]triazino[5,6-b]indole, such as 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole and 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C20H18N6O3S2 |
---|---|
Molecular Weight |
454.5g/mol |
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H18N6O3S2/c1-2-11-26-16-6-4-3-5-15(16)18-19(26)23-20(25-24-18)30-12-17(27)22-13-7-9-14(10-8-13)31(21,28)29/h2-10H,1,11-12H2,(H,22,27)(H2,21,28,29) |
InChI Key |
MXKWZTHNLYUULM-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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